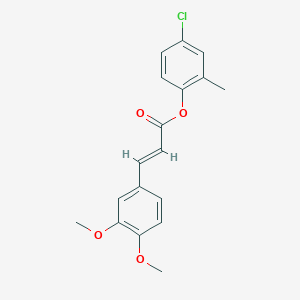

![molecular formula C15H10Cl3NO4 B5536935 4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multistep processes. For instance, in the synthesis of related carbamates, various steps including the preparation of ester prodrugs and the comparison of hydrolytic rates of different moieties have been studied (Anderson, Chang, & McPherson, 1983). Another study focused on the synthesis of methyl [4-(oxoacetyl)phenyl]carbamate and its transformations, highlighting the complexity and versatility of such synthetic routes (Velikorodov & Shustova, 2017).

Molecular Structure Analysis

Spectroscopic investigations, such as Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra, are key to understanding the molecular structure of carbamates. These studies provide insights into the vibrational wavenumbers, charge transfer interactions, and hyperpolarizability of the compounds, as seen in the study of 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate (Panicker et al., 2010).

Chemical Reactions and Properties

Carbamates often exhibit interesting chemical reactions and properties. For example, the synthesis of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile demonstrates the compound's ability to undergo various chemical transformations, which is important for understanding its reactivity (El‐Sayed et al., 2011).

Physical Properties Analysis

The physical properties of carbamates can be studied through methods such as differential scanning calorimetry, electron paramagnetic resonance, and electrochemical analyses. These studies reveal the thermal stability, luminescent properties, and electrochromic properties of the compounds, as seen in a study involving tris(2,4,6-trichlorophenyl)methyl (Castellanos et al., 2008).

Chemical Properties Analysis

The chemical properties of carbamates like 4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate can be complex and diverse. Research on similar compounds shows various aspects like reactivity, stability, and interaction with other chemicals. For instance, the study of reactions of 1,1-disubstituted alkenes with acetoacetamides in the presence of manganese(III) acetate provides insights into the chemical behavior and potential applications of these compounds (Qian, Nishino, & Kurosawa, 1991).

科学的研究の応用

Environmental Monitoring and Remediation

Optical fiber biosensors have been developed for detecting carbamate pesticides, such as propoxur and carbaryl, utilizing chlorophenol red as an optical transducer. This approach enables the monitoring of pesticide concentration in vegetables, demonstrating a method for environmental and food safety applications (Xavier et al., 2000).

Graphene oxide has been investigated as an effective adsorbent for the removal of chlorophenol-based environmental-hormones from water. Computational and simulation studies have elucidated the mechanism behind chlorophenol adsorption, highlighting the potential of graphene oxide in treating water contaminated with toxic and carcinogenic substances (Wei et al., 2019).

Catalytic Degradation Studies

Chromium-zinc ferrite nanocomposites have been explored for the catalytic degradation of chlorophenol and related compounds in water, utilizing peroxide oxidation. This research provides insight into the application of nanocomposites for the abatement of toxic pollutants under ambient conditions, showing significant potential for the treatment of chlorophenol contaminants (Nair & Kurian, 2018).

Toxicity and Environmental Impact Assessment

A comprehensive review on the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including 2,4-D and MCPA, has been conducted. Despite epidemiologic evidence suggesting a possible association with certain cancers, the combined evidence does not support a genotoxic mode of action, raising questions about the environmental and health impacts of these herbicides (Stackelberg, 2013).

特性

IUPAC Name |

(4-chlorophenyl) N-[2-(2,4-dichlorophenoxy)acetyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO4/c16-9-1-4-11(5-2-9)23-15(21)19-14(20)8-22-13-6-3-10(17)7-12(13)18/h1-7H,8H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUPRKDFZFPDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl) N-[2-(2,4-dichlorophenoxy)acetyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)

![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)

![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)

![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)